Technical Whitepaper: Strategic Utilization of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate in Medicinal Chemistry
Technical Whitepaper: Strategic Utilization of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate in Medicinal Chemistry
Executive Summary
In modern drug discovery, nitrogen-rich heterocycles form the backbone of numerous targeted therapeutics, particularly kinase inhibitors. Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (CAS: 2503201-94-1) has emerged as a highly versatile, orthogonally protected building block for synthesizing complex pyrazole scaffolds[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural logic, and synthetic utility. By detailing a self-validating cross-coupling protocol and mapping its downstream biological applications, this guide serves as a comprehensive resource for synthetic and medicinal chemists.
Physicochemical Profiling & Mass Spectrometry Data
Accurate analytical characterization is the first line of defense against synthetic failure. For high-resolution mass spectrometry (HRMS) validation, researchers must rely on the exact mass rather than the average molecular weight. The significant mass defect of the iodine atom provides a distinct isotopic signature, making MS validation highly definitive for this specific building block.
Table 1: Quantitative Physicochemical Data
| Property | Value | Analytical Significance |
| IUPAC Name | tert-butyl (1-ethyl-5-iodo-1H-pyrazol-4-yl)carbamate | Standardized nomenclature for regulatory filing. |
| CAS Registry Number | 2503201-94-1 | Unique identifier for chemical sourcing[1]. |
| Molecular Formula | C₁₀H₁₆IN₃O₂ | Defines the elemental composition. |
| Exact Mass | 337.0287 Da | Critical for HRMS (e.g., Q-TOF or Orbitrap) to verify structural integrity and rule out isobaric impurities. |
| Molecular Weight | 337.16 g/mol | Used for stoichiometric calculations in macroscopic synthesis[2]. |
| Ionization (ESI+) | m/z 338.03 [M+H]⁺ | Primary target mass for LC-MS reaction monitoring. |
Structural Logic & Mechanistic Utility
The architecture of Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate is not accidental; every functional group serves a precise mechanistic purpose in multi-step synthesis.
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The Iodine Atom (C5 Position): Iodine is an exceptional leaving group due to its high polarizability and weak carbon-halogen bond. This makes the C5 position highly reactive toward oxidative addition by Palladium(0) catalysts, enabling rapid Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions at room temperature or mild heating.
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The Boc-Protected Amine (C4 Position): The tert-butyloxycarbonyl (Boc) group provides essential steric shielding. Causality dictates that without this bulky protecting group, the free C4-amine could coordinate with the palladium catalyst (poisoning it) or undergo unintended N-arylation. Furthermore, the Boc group is acid-labile, allowing for orthogonal deprotection later in the synthesis without disturbing base-sensitive functional groups.
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The N-Ethyl Group (N1 Position): Compared to a standard N-methyl group, the N-ethyl substitution increases the overall lipophilicity (LogP) of the scaffold. In drug development, this subtle modification is often used to tune the molecule's membrane permeability and disrupt planar crystal packing, thereby improving aqueous solubility.
Caption: Logical workflow for the synthetic derivatization of CAS 2503201-94-1 via cross-coupling.
Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To transform this building block into a complex pharmaceutical intermediate, a Suzuki-Miyaura cross-coupling is typically employed. The following protocol is designed as a self-validating system , ensuring that causality and analytical checkpoints are embedded within the workflow.
Mechanistic Causality of Reagents
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Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand provides a large bite angle. This is critical because it forces the intermediate organopalladium complex into a geometry that accelerates the reductive elimination step, overcoming the steric hindrance of the adjacent Boc group.
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Base (K₂CO₃): A mild inorganic base is chosen to facilitate transmetalation while preventing the premature cleavage of the base-sensitive carbamate linkage.
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Solvent (1,4-Dioxane/H₂O 4:1): The biphasic nature ensures the organic electrophile remains solvated, while the water is strictly required to hydroxylate the boronic acid, converting it into the reactive "ate" complex necessary for transmetalation.
Step-by-Step Methodology
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Reaction Assembly: In an oven-dried Schlenk flask, combine Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
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Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O (4:1) mixture. Critical Step: Sparge the solution with Argon for 15 minutes. Causality: Dissolved oxygen will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.
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Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq) under a positive flow of Argon. Seal the flask and heat to 85°C.
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In-Process Validation (LC-MS Checkpoint): After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and inject into the LC-MS.
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Validation Criteria: The reaction is proceeding correctly if the starting material peak (m/z 338.03 [M+H]⁺) is consumed and replaced by the product mass (m/z = 211.12 + Mass of Aryl group). If m/z 212.12 is observed, protodehalogenation has occurred (a common side reaction indicating poor degassing).
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Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer is dried over Na₂SO₄, concentrated, and purified via flash chromatography (Hexanes/EtOAc gradient).
Biological Application: Targeting the JAK/STAT Pathway
Once elaborated, aminopyrazole derivatives synthesized from CAS 2503201-94-1 are frequently evaluated as ATP-competitive kinase inhibitors. A primary target for such scaffolds is the Janus Kinase (JAK) family, which mediates signaling for numerous cytokines and growth factors.
By mimicking the adenine ring of ATP, the pyrazole core establishes critical hydrogen bonds with the hinge region of the kinase domain. The C1-ethyl group projects into the solvent-exposed region, while the C5-aryl modification (installed via the protocol above) penetrates deep into the hydrophobic selectivity pocket, determining the inhibitor's specificity for JAK1, JAK2, or JAK3.
Caption: The JAK/STAT signaling pathway illustrating the precise intervention point of pyrazole-based inhibitors.
References
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Chemsrc. "1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one | Chemsrc" (Database entry for CAS 2503201-94-1). Chemsrc Chemical Database. Available at: [Link]
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Navimro. "tert-butylN-(1-ethyl-5-io, ANGENE, 3097020" (Supplier data and molecular weight verification). Navimro Scientific. Available at: [Link]
